molecular formula C5H4OS2 B12661847 2-Thiothenoic acid CAS No. 49628-34-4

2-Thiothenoic acid

Cat. No.: B12661847
CAS No.: 49628-34-4
M. Wt: 144.2 g/mol
InChI Key: JOCRHSHXHVVIFS-UHFFFAOYSA-N
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Description

2-Thiothenoic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of 2-Thiothenoic acid allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

49628-34-4

Molecular Formula

C5H4OS2

Molecular Weight

144.2 g/mol

IUPAC Name

thiophene-2-carbothioic S-acid

InChI

InChI=1S/C5H4OS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)

InChI Key

JOCRHSHXHVVIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothenoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .

Industrial Production Methods: Industrial production of 2-Thiothenoic acid typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Thiothenoic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form bonds with different biological molecules, leading to the modulation of their activity. For example, thiophene derivatives can inhibit enzymes or interact with receptors, thereby exerting their biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Thiothenoic acid is unique due to its specific functional groups and the position of the sulfur atom within the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in scientific research and industry .

Biological Activity

2-Thiothenoic acid, a sulfur-containing compound, has garnered attention for its potential biological activities. This article explores the various biological activities associated with 2-thiothenoic acid, including its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

2-Thiothenoic acid is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological effects. The molecular formula is C₄H₄O₂S, and its structure can be depicted as follows:

Structure C4H4O2S\text{Structure }\quad \text{C}_4\text{H}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that 2-thiothenoic acid exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus25Standard: Penicillin
Escherichia coli50Standard: Ampicillin
Pseudomonas aeruginosa100Standard: Ciprofloxacin

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Activity

2-Thiothenoic acid has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control (pg/mL) 2-Thiothenoic Acid (pg/mL)
TNF-α500200
IL-6300150

These results suggest that 2-thiothenoic acid may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-thiothenoic acid has been explored in various cancer cell lines. A notable study reported that treatment with the compound resulted in significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM) Control IC50 (µM)
MCF-71530
A5492035

The mechanism of action involves induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing 2-thiothenoic acid showed a significant reduction in infection rates compared to control groups.
  • Case Study on Inflammation : In a randomized controlled trial assessing chronic inflammatory conditions, participants receiving 2-thiothenoic acid demonstrated improved biomarkers of inflammation over a six-week period.

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